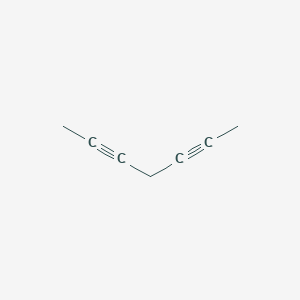
2-Pentanone,3,4-dimethyl-,(R)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is an organic compound with the molecular formula C7H14O. It is also known as 3,4-dimethyl-2-pentanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) can be achieved through several methods. One common method involves the oxidation of 3,4-dimethyl-2-pentanol using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4). The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, 2-Pentanone, 3,4-dimethyl-, ®-(9ci) is produced through catalytic processes. One such method involves the catalytic dehydrogenation of 3,4-dimethyl-2-pentanol using a metal catalyst such as copper or platinum. This process is conducted at elevated temperatures and pressures to achieve high yields of the ketone .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3,4-dimethyl-, ®-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 3,4-dimethyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4-dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 3,4-dimethyl-, ®-(9ci) has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone with a similar structure but without the methyl substitutions.
3-Methyl-2-pentanone: A related compound with one methyl group substitution.
4-Methyl-2-pentanone: Another related compound with a different methyl group substitution pattern.
Uniqueness
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3R)-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1 |
InChI Key |
QXHRQZNDMYRDPA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(C)C)C(=O)C |
Canonical SMILES |
CC(C)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
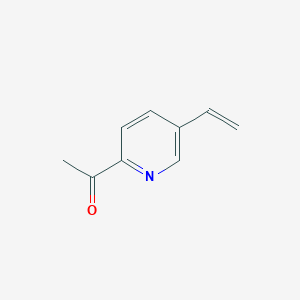
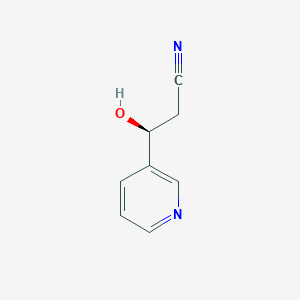
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
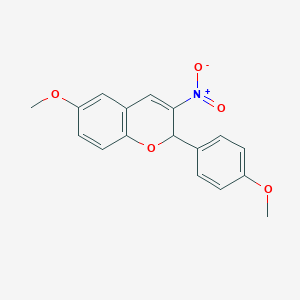
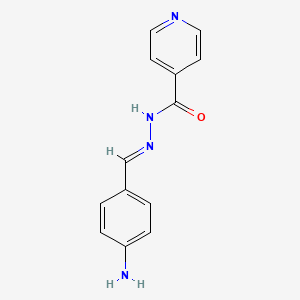

![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

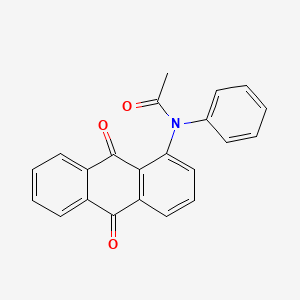
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
